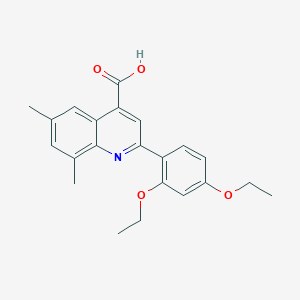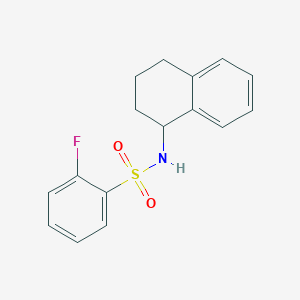![molecular formula C21H26N4O4S B11115792 Methyl 2-{[(4-benzylpiperazin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11115792.png)
Methyl 2-{[(4-benzylpiperazin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-benzylpiperazin-1-yl)acetamido]-5-carbamoyl-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a piperazine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-benzylpiperazin-1-yl)acetamido]-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved by reacting piperazine with benzyl chloride under basic conditions.
Acylation Reaction: The 4-benzylpiperazine is then acylated with 2-bromoacetamide to form the intermediate 2-(4-benzylpiperazin-1-yl)acetamide.
Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving the intermediate and a suitable thiophene precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-benzylpiperazin-1-yl)acetamido]-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-[2-(4-benzylpiperazin-1-yl)acetamido]-5-carbamoyl-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-benzylpiperazin-1-yl)acetamido]-5-carbamoyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through a combination of receptor binding and modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-benzylpiperazin-1-yl)acetate: Shares the piperazine and benzyl groups but lacks the thiophene ring and additional functional groups.
Methyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5-methylthiophene-3-carboxylate: Similar structure but with variations in the functional groups attached to the thiophene ring.
Uniqueness
Methyl 2-[2-(4-benzylpiperazin-1-yl)acetamido]-5-carbamoyl-4-methylthiophene-3-carboxylate is unique due to the combination of its piperazine and thiophene rings, along with the specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N4O4S/c1-14-17(21(28)29-2)20(30-18(14)19(22)27)23-16(26)13-25-10-8-24(9-11-25)12-15-6-4-3-5-7-15/h3-7H,8-13H2,1-2H3,(H2,22,27)(H,23,26) |
InChI Key |
QSOIVKIITBJZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115710.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11115735.png)
![4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11115738.png)

![5-{[6-Methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11115744.png)
![4-{[3-(Ethoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115749.png)
![5-[(4-Methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B11115765.png)
![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11115769.png)
![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)

![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11115803.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)
![9-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11115812.png)
![Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115826.png)
